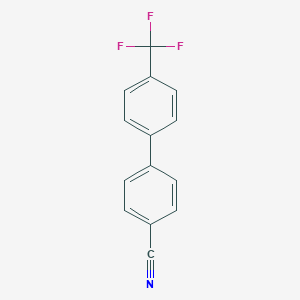

4-Cyano-4'-(Trifluoromethyl)biphenyl

Descripción general

Descripción

. This compound is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a biphenyl structure. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Cyano-4’-(Trifluoromethyl)biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group tolerant conditions . The general procedure involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for 4-Cyano-4’-(Trifluoromethyl)biphenyl are not widely documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyano-4’-(Trifluoromethyl)biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles and electrophiles, with reaction conditions such as the presence of a base or acid catalyst.

Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of substituted biphenyl derivatives.

Aplicaciones Científicas De Investigación

4-Cyano-4’-(Trifluoromethyl)biphenyl has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-Cyano-4’-(Trifluoromethyl)biphenyl involves its interaction with molecular targets and pathways. The cyano and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

4-Cyano-4’-pentylbiphenyl: A commonly used nematic liquid crystal with similar structural features but different functional groups.

4-Cyano-4’-methylbiphenyl: Another biphenyl derivative with a cyano group and a methyl group instead of a trifluoromethyl group.

Uniqueness

4-Cyano-4’-(Trifluoromethyl)biphenyl is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical and physical properties. These functional groups can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry .

Actividad Biológica

4-Cyano-4'-(Trifluoromethyl)biphenyl (CAS No. 140483-60-9) is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a biphenyl structure. This compound has garnered attention in various fields, including chemistry, biology, and materials science, due to its unique structural properties and potential biological activities.

The molecular formula of this compound is C13H8F3N, with a molecular weight of 247.20 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for various applications in organic synthesis and biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyano and trifluoromethyl groups can influence the compound’s reactivity and interactions with biomolecules, potentially affecting signaling pathways and biochemical processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antitumor Activity

Studies have shown that derivatives of biphenyl compounds, including those with cyano and trifluoromethyl substituents, can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the proliferation of human cervical cancer cells.

2. Hormonal Modulation

A related compound, S-23 (N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide), demonstrated significant hormonal modulation in animal models. This compound showed high binding affinity as a selective androgen receptor modulator (SARM), suggesting that structural analogs may possess similar hormonal activity .

3. Antimicrobial Properties

Research into biphenyl derivatives has also revealed potential antimicrobial properties. Compounds with trifluoromethyl groups have been noted for their enhanced activity against various bacterial strains due to their lipophilic nature, which facilitates membrane penetration .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Synthetic Routes

The synthesis of this compound is typically achieved through methods such as the Suzuki–Miyaura coupling reaction. This reaction utilizes boron reagents and palladium catalysts under mild conditions, allowing for the efficient formation of this compound in high yields.

Future Directions

Ongoing research is focused on exploring the full spectrum of biological activities associated with this compound and its derivatives. Potential areas include:

- Further investigation into its antitumor mechanisms and efficacy against various cancer types.

- Exploration of its role as a selective androgen receptor modulator for therapeutic applications in hormonal treatments.

- Development of new derivatives with enhanced biological properties for use in pharmaceuticals and agrochemicals.

Propiedades

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEWFAFOFOSWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402464 | |

| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140483-60-9 | |

| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.